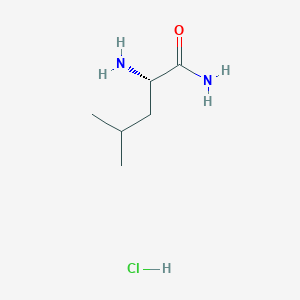

L-Leucinamide hydrochloride

Übersicht

Beschreibung

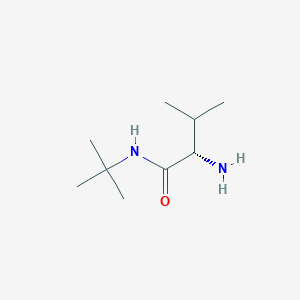

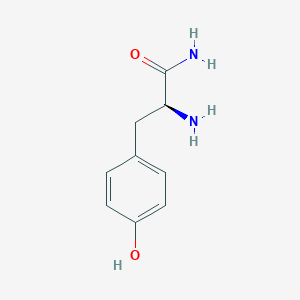

L-Leucinamid (Hydrochlorid) ist ein Derivat der essentiellen Aminosäure Leucin. Es wird häufig in der Peptidsynthese verwendet und hat die Summenformel C6H15ClN2O. Die Verbindung ist bekannt für ihre Rolle bei der Stimulierung der Proteinsynthese und findet Anwendung in verschiedenen wissenschaftlichen Bereichen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Leucinamid (Hydrochlorid) kann durch die Reaktion von Leucin mit Ammoniak synthetisiert werden, gefolgt von der Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden. Die Reaktion beinhaltet typischerweise die Verwendung von Methanol als Lösungsmittel und Kaliumhydroxid, um die Lösung zu neutralisieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Leucinamid (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen

L-Leucinamid (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in ihre Grundform umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere bei der Peptidsynthese.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel wie Methanol und Wasser .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen typischerweise zu modifizierten Peptiden führen .

Wissenschaftliche Forschungsanwendungen

L-Leucinamid (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird in der Peptidsynthese verwendet und als Reagenz in verschiedenen chemischen Reaktionen.

Biologie: Spielt eine Rolle bei der Proteinsynthese und den zellulären Signalwegen.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

L-Leucinamid (Hydrochlorid) übt seine Wirkungen aus, indem es als Nährstoffsignal wirkt, um die Proteinsynthese zu stimulieren. Es interagiert mit molekularen Zielstrukturen wie dem mTOR-Signalweg (mammalian target of rapamycin), der für die Regulierung des Zellwachstums und des Stoffwechsels entscheidend ist . Darüber hinaus wurde gezeigt, dass es entzündungshemmende Eigenschaften besitzt, indem es die phlogistische Reaktion abschwächt .

Wissenschaftliche Forschungsanwendungen

L-Leucinamide (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a reagent in various chemical reactions.

Biology: Plays a role in protein synthesis and cellular signaling pathways.

Medicine: Investigated for its potential in stimulating insulin secretion and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

L-Leucinamide (hydrochloride) exerts its effects by acting as a nutrient signal to stimulate protein synthesis. It interacts with molecular targets such as the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and metabolism . Additionally, it has been shown to have anti-inflammatory properties by attenuating the phlogistic response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

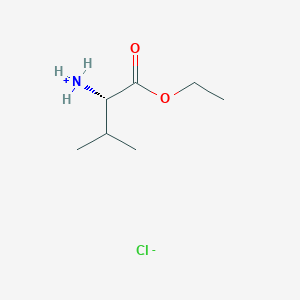

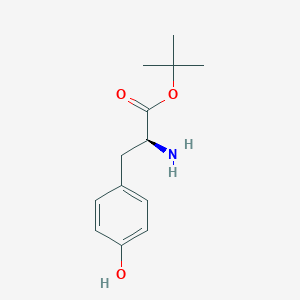

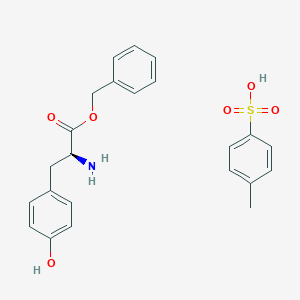

- L-Alaninamidhydrochlorid

- L-Valinamidhydrochlorid

- L-Phenylalaninethylesterhydrochlorid

- L-Prolin-β-Naphthylamidhydrochlorid

Einzigartigkeit

Seine Molekülstruktur und Interaktion mit dem mTOR-Signalweg unterscheiden es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-61-2 | |

| Record name | Leucinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

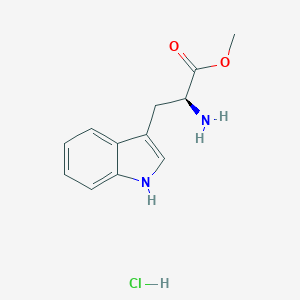

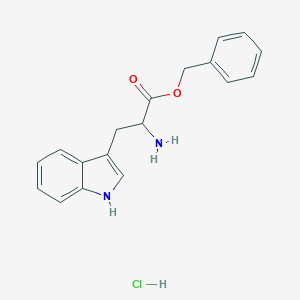

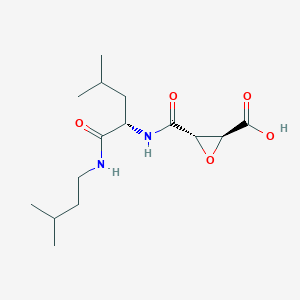

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?

A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.

Q2: Can microorganisms utilize this compound as a source of leucine?

A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.